Neocarzinostatin chromophore
Overview
Description
Neocarzinostatin Chromophore, commonly referred to as Ncs-Chromophore, is a labile chromophore component of the antitumor antibiotic neocarzinostatin. Neocarzinostatin is a member of the chromoprotein family of antibiotics, which are known for their potent antitumor and antimicrobial activities. The Ncs-Chromophore is responsible for the biological activities of neocarzinostatin, including DNA cleavage and inhibition of DNA synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ncs-Chromophore involves the biosynthesis of its three main moieties: the enediyne core, the deoxyamino sugar, and the naphthoic acid moiety. The biosynthetic pathway includes the expression of genes such as ncsB (naphthoic acid synthase), ncsB3 (P450 hydroxylase), and ncsB1 (O-methyltransferase) in Streptomyces lividans TK24 . These genes are sufficient to produce 2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid, which is a key component of the Ncs-Chromophore .
Industrial Production Methods
Industrial production of Ncs-Chromophore typically involves the fermentation of Streptomyces carzinostaticus, the natural producer of neocarzinostatin. The fermentation process is optimized to maximize the yield of the chromophore, followed by extraction and purification steps to isolate the bioactive compound .
Chemical Reactions Analysis
Types of Reactions
Ncs-Chromophore undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. One of the most significant reactions is the nucleophilic attack by a thiol, which results in a Bergman-type electronic rearrangement to form a biradical species that cleaves DNA by abstracting hydrogen atoms from the deoxyribose sugar .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and mercaptan are used.
Substitution: Various nucleophiles can be used for substitution reactions, including thiols and amines.
Major Products
The major products formed from these reactions include DNA fragments resulting from the cleavage of DNA strands. The biradical species formed during the Bergman cyclization is highly reactive and leads to the formation of these DNA fragments .
Scientific Research Applications
Ncs-Chromophore has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the mechanisms of DNA cleavage and the formation of biradical species.
Industry: It is used in the development of new antibiotics and chemotherapeutic agents.
Mechanism of Action
The mechanism of action of Ncs-Chromophore involves the activation of the chromophore by nucleophilic attack, leading to the formation of a biradical species. This biradical species cleaves DNA by abstracting hydrogen atoms from the deoxyribose sugar, resulting in DNA strand breaks . The chromophore also inhibits DNA synthesis and induces DNA degradation, leading to cell death .
Comparison with Similar Compounds
Ncs-Chromophore is unique among enediyne antibiotics due to its specific structure and mechanism of action. Similar compounds include:
Calicheamicin: Another enediyne antibiotic with a similar mechanism of DNA cleavage.
Esperamicin: Known for its potent antitumor activity and DNA cleavage properties.
Dynemicin: An enediyne antibiotic with a similar biradical formation mechanism.
Ncs-Chromophore stands out due to its specific binding to the apoprotein component of neocarzinostatin, which stabilizes the chromophore and enhances its biological activity .
Properties
IUPAC Name |
[(4S,6R,9E,11R,12R)-11-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-methyl-3-(methylamino)oxan-2-yl]oxy-4-[(4R)-2-oxo-1,3-dioxolan-4-yl]-5-oxatricyclo[8.3.0.04,6]trideca-1(13),9-dien-2,7-diyn-12-yl] 2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H33NO12/c1-16-12-19(42-4)14-22-20(16)8-9-23(37)27(22)32(40)45-24-13-18-10-11-35(26-15-43-34(41)46-26)25(48-35)7-5-6-21(18)31(24)47-33-28(36-3)30(39)29(38)17(2)44-33/h6,8-9,12-14,17,24-26,28-31,33,36-39H,15H2,1-4H3/b21-6+/t17-,24-,25-,26-,28-,29+,30-,31-,33-,35+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGIWPZCWHMVQL-UIYAJPBUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C=C3C2=CC#CC4C(O4)(C#C3)C5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)O)NC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]\2[C@@H](C=C3/C2=C\C#C[C@@H]4[C@@](O4)(C#C3)[C@H]5COC(=O)O5)OC(=O)C6=C(C=CC7=C6C=C(C=C7C)OC)O)NC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H33NO12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70868619 | |
Record name | Neocarzinostatin chromophore I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70868619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79633-18-4, 81604-85-5 | |
Record name | Neocarzinostatin chromophore I | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079633184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ncs-Chromophore | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04408 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Neocarzinostatin chromophore I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70868619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEOCARZINOSTATIN CHROMOPHORE I | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SJ8J82D90 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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